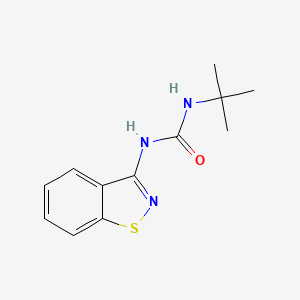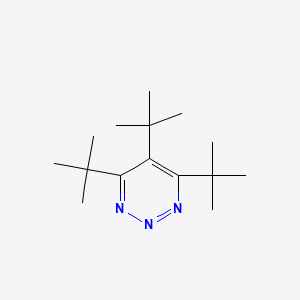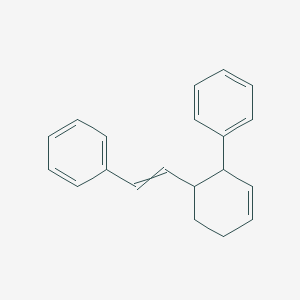
2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1’-biphenyl is an organic compound that belongs to the class of stilbenes Stilbenes are characterized by a 1,2-diphenylethylene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1’-biphenyl can be achieved through the Wittig reaction. This reaction involves the use of a carbonyl compound (either an aldehyde or ketone) and a phosphorus ylide. The phosphorus ylide is generated by deprotonation of a phosphonium salt with a strong base such as butyllithium or sodium hydride .
Industrial Production Methods
In an industrial setting, the Wittig reaction is often employed due to its high regioselectivity and ability to form alkenes without rearrangements. The reaction typically involves the use of triphenylphosphine and an alkyl halide to form the phosphonium salt, which is then deprotonated to generate the ylide. The ylide reacts with the carbonyl compound to form the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives
Applications De Recherche Scientifique
2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including cytotoxicity and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Used in the production of polymers, resins, and other industrial materials .
Mécanisme D'action
The mechanism of action of 2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1’-biphenyl involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, thereby affecting cellular processes. The compound may also interact with receptors and other proteins, leading to changes in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Phenylethyl)chromone: A derivative of chromone with similar structural features.
5-(2-Phenylethenyl)indoline: An indoline derivative with a phenylethenyl group.
2,6-Dibromo-4-[(E)-2-phenylethenyl]phenol: A brominated phenol derivative with a phenylethenyl group .
Uniqueness
2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1’-biphenyl is unique due to its tetrahydro structure, which imparts specific chemical and physical properties.
Propriétés
Numéro CAS |
106731-39-9 |
|---|---|
Formule moléculaire |
C20H20 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
2-(2-phenylcyclohex-3-en-1-yl)ethenylbenzene |
InChI |
InChI=1S/C20H20/c1-3-9-17(10-4-1)15-16-19-13-7-8-14-20(19)18-11-5-2-6-12-18/h1-6,8-12,14-16,19-20H,7,13H2 |
Clé InChI |
REZKYNAPULRRLH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C=C1)C2=CC=CC=C2)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



silane](/img/structure/B14334936.png)
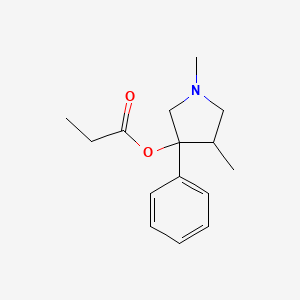

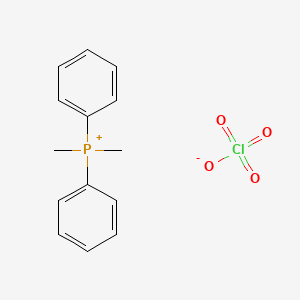
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14334971.png)



![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)
